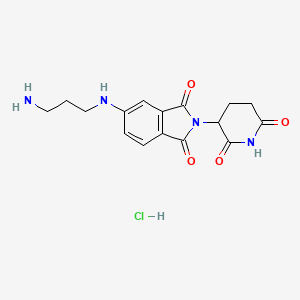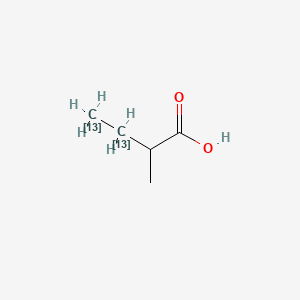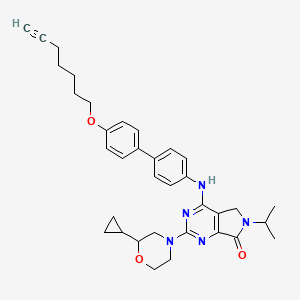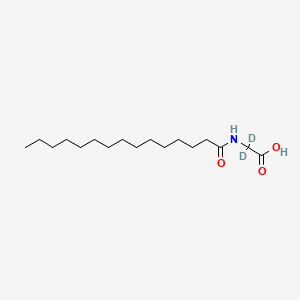
N-(1-Oxopentadecyl)glycine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Oxopentadecyl)glycine-d2 is a deuterated labeled compound, specifically a deuterated version of N-(1-Oxopentadecyl)glycine. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopentadecyl)glycine-d2 typically involves the incorporation of deuterium into the parent compound, N-(1-Oxopentadecyl)glycine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions may vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
N-(1-Oxopentadecyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
N-(1-Oxopentadecyl)glycine-d2 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Oxopentadecyl)glycine-d2 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in its effects .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-Oxopentadecyl)glycine-d2 include other deuterated labeled compounds such as:
- N-(1-Oxopentadecyl)glycine
- Deuterated amino acids
- Deuterated fatty acids
Uniqueness
This compound is unique due to its specific structure and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking and quantitation of compounds. Its stability and ability to provide detailed insights into metabolic and pharmacokinetic profiles set it apart from non-deuterated analogs .
属性
分子式 |
C17H33NO3 |
|---|---|
分子量 |
301.5 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(pentadecanoylamino)acetic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)/i15D2 |
InChI 键 |
GFPGAMQTXLSWHM-DOBBINOXSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


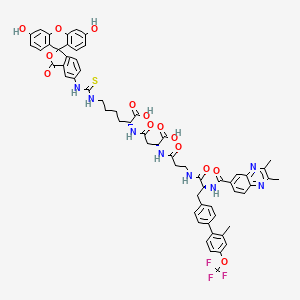

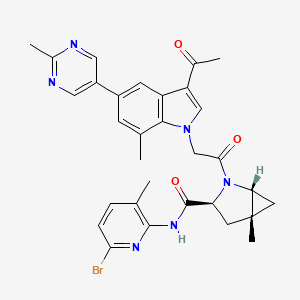

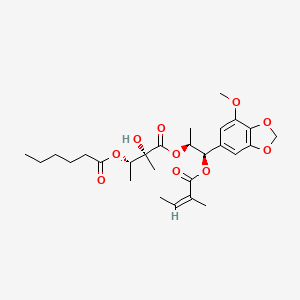
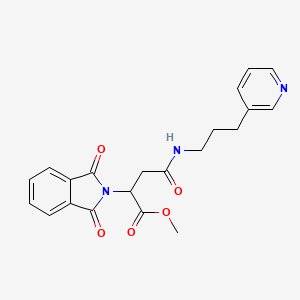
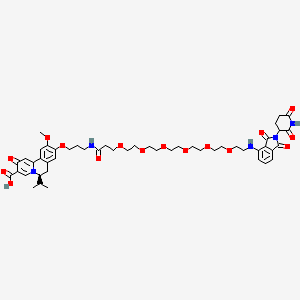
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

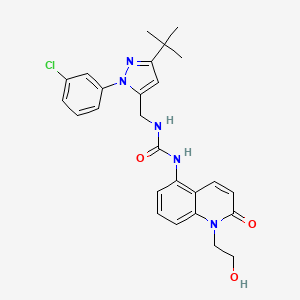
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
